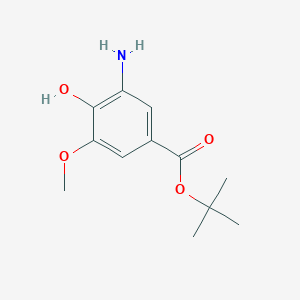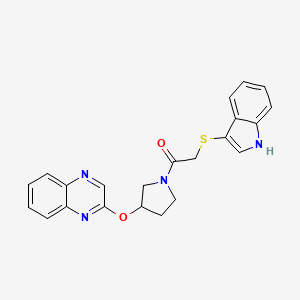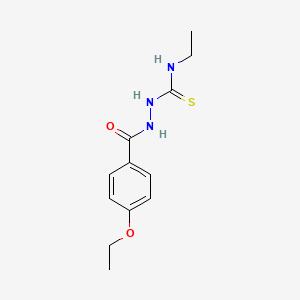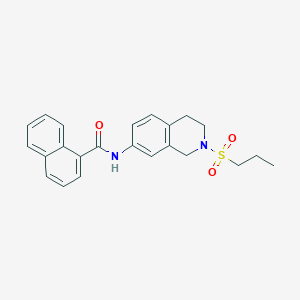
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a compound involves understanding the reactions needed to produce it. This often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Analyzing the molecular structure involves understanding the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors such as reactivity, selectivity, and the mechanism of the reaction are considered .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) are also often reported .科学的研究の応用
Protein Kinase Inhibition
Isoquinolinesulfonamides, including structures related to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These compounds exhibit selective inhibition towards certain protein kinases, highlighting their potential in therapeutic applications targeting various diseases where protein kinase activity is dysregulated (Hidaka et al., 1984).
Organic Synthesis Methodologies
Research has demonstrated the utility of related sulfonamide structures in organic synthesis, including the thermal fragmentation and rearrangement of N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives. These processes result in the formation of various organic compounds, suggesting the potential of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide in facilitating complex organic transformations (Gaber et al., 2008).
Pharmaceutical Applications
The synthesis of 3-arylsulfonylquinoline derivatives, important as pharmaceutical drugs, has been achieved through innovative methods involving tert-butyl hydroperoxide and N-propargyl aromatic amine derivatives. This transformation indicates the relevance of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide in the development of new pharmaceuticals (Zhang et al., 2016).
Anticancer Research
1,4-Naphthoquinone derivatives, structurally similar to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, have been synthesized and evaluated for their anticancer activity. These compounds displayed potent cytotoxic activity against various human cancer cell lines, underscoring the potential of related compounds in cancer research (Ravichandiran et al., 2019).
Anticorrosion and Materials Science
The study of 8-oxyquinoline derivatives, including sulfonamide-based structures, for their anticorrosion properties offers insights into the application of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide in materials science. These compounds have shown potential as inhibitors of acid corrosion in steels, suggesting broader applications in protecting materials from degradation (Doroshenko et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-14-29(27,28)25-13-12-17-10-11-20(15-19(17)16-25)24-23(26)22-9-5-7-18-6-3-4-8-21(18)22/h3-11,15H,2,12-14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDAUJAKSCLCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2975602.png)
![4-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-N~2~-cyclopropyl-1,3-thiazole-2-carboxamide](/img/structure/B2975604.png)
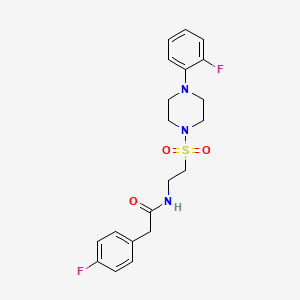
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2975608.png)

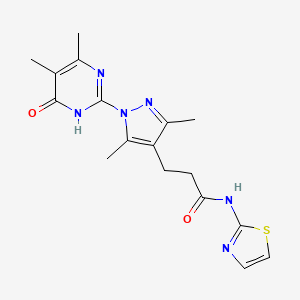

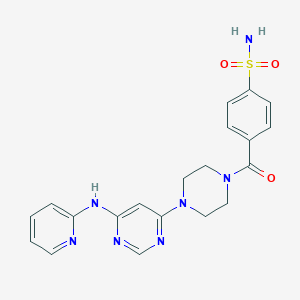
![4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2975614.png)

![1-(3,4-Dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2975617.png)
